![molecular formula C17H16BrN3O4 B2945071 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide CAS No. 892284-65-0](/img/structure/B2945071.png)
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide, also known as BDF-9198, is a compound that has shown potential in scientific research applications.
Scientific Research Applications
Inhibitory Activity Against Tyrosine Kinases
Compounds similar to 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide have been investigated for their potential as irreversible inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2). These enzymes are critical in signaling pathways that control cell division and survival. Inhibitors that target these pathways can offer therapeutic strategies for treating cancers characterized by over-expression of these receptors. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives with Michael acceptors have shown enhanced biological properties and significant oral antitumor activity in experimental models (Tsou et al., 2001).
Synthesis and Structural Analysis
Research also focuses on the synthesis, crystal structure, and vibrational properties of related quinazoline derivatives. For example, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been documented, including detailed structural analysis using various spectroscopic techniques and molecular modeling. These studies provide essential insights into the molecular configurations and properties that could influence biological activity and interaction with biological targets (Sun et al., 2021).
Antimicrobial and Antifungal Applications
Quinazoline derivatives are explored for their antimicrobial and antifungal activities. By modifying the quinazoline scaffold, researchers aim to develop new compounds that could serve as effective treatments against various microbial and fungal infections. For instance, studies have shown that certain 3-alkylquinazolin-4-one derivatives exhibit good antifungal activity, suggesting a potential for these compounds in developing new antimicrobial agents (Ouyang et al., 2006).
Potential Anticancer Agents
The synthesis and biological evaluation of quinazoline and quinoxaline derivatives have been conducted to identify potential anticancer agents. Some compounds have been tested using the National Cancer Institute's antitumor screening protocol, highlighting the importance of quinazoline derivatives in the search for new anticancer therapies. These studies aim to discover compounds with significant activity against various cancer cell lines, offering a pathway to developing novel therapeutic agents (Noolvi et al., 2011).
properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c18-11-5-6-14-13(9-11)16(23)21(17(24)20-14)7-1-4-15(22)19-10-12-3-2-8-25-12/h2-3,5-6,8-9H,1,4,7,10H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWLKGPIXWXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.